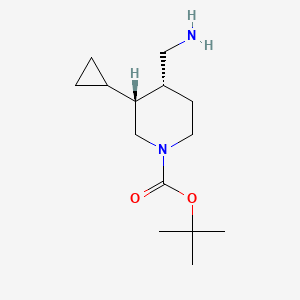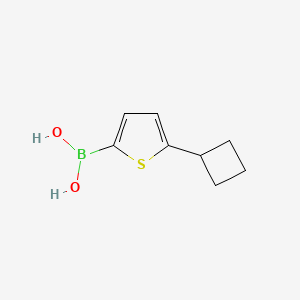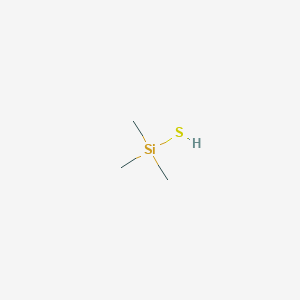
Silanethiol, trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silanethiol, trimethyl-: is an organosilicon compound with the chemical formula (CH₃)₃SiSH . It is a colorless liquid that is known for its distinctive sulfurous odor. This compound is part of the broader class of silanethiols, which are characterized by the presence of a silicon atom bonded to a thiol group (–SH).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Silanethiol, trimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with hydrogen sulfide in the presence of a base. The reaction proceeds as follows:
(CH3)3SiCl+H2S→(CH3)3SiSH+HCl
This method typically requires anhydrous conditions and a suitable solvent such as diethyl ether.
Industrial Production Methods: Industrial production of silanethiol, trimethyl- often involves the same basic reaction but on a larger scale. The process is carefully controlled to ensure the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation under reduced pressure are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Silanethiol, trimethyl- can undergo oxidation to form trimethylsilanol and sulfur compounds. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: The compound can be reduced to form silane derivatives, although this is less common.
Substitution: Silanethiol, trimethyl- can participate in substitution reactions where the thiol group is replaced by other functional groups. This is often achieved using halogenating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Trimethylsilanol and sulfur compounds.
Reduction: Silane derivatives.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Silanethiol, trimethyl- is used as a precursor in the synthesis of other organosilicon compounds. It is also employed in radical chain reactions as a hydrogen donor.
Biology: In biological research, silanethiol, trimethyl- is used to study the interactions between silicon-containing compounds and biological systems
Industry: In the industrial sector, silanethiol, trimethyl- is used in the production of silicone-based materials and coatings. It is also employed in the manufacture of adhesives and sealants.
Mécanisme D'action
The mechanism of action of silanethiol, trimethyl- involves its ability to donate hydrogen atoms in radical reactions. This property makes it useful in various chemical processes, including polymerization and reduction reactions. The compound can interact with molecular targets such as metal ions and organic radicals, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Trimethylsilanol: (CH₃)₃SiOH
Tris(tert-butoxy)silanethiol: (C₄H₉O)₃SiSH
Comparison:
Trimethylsilanol: is similar to silanethiol, trimethyl- but contains a hydroxyl group (–OH) instead of a thiol group (–SH). This difference significantly affects their chemical reactivity and applications.
Tris(tert-butoxy)silanethiol: contains three tert-butoxy groups and a thiol group. It is bulkier and has different solubility and reactivity properties compared to silanethiol, trimethyl-.
Uniqueness: Silanethiol, trimethyl- is unique due to its relatively simple structure and the presence of a thiol group, which imparts distinct chemical properties. Its ability to participate in radical reactions and form stable silicon-sulfur bonds makes it valuable in various chemical and industrial applications.
Propriétés
Numéro CAS |
18338-27-7 |
|---|---|
Formule moléculaire |
C3H10SSi |
Poids moléculaire |
106.26 g/mol |
Nom IUPAC |
trimethyl(sulfanyl)silane |
InChI |
InChI=1S/C3H10SSi/c1-5(2,3)4/h4H,1-3H3 |
Clé InChI |
KHOQXNHADJBILQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
![3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13472105.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-3,3-difluoropropanoic acid](/img/structure/B13472115.png)
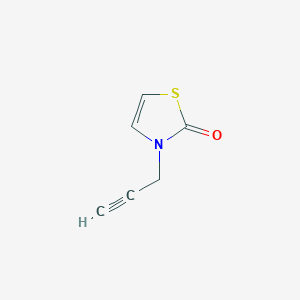
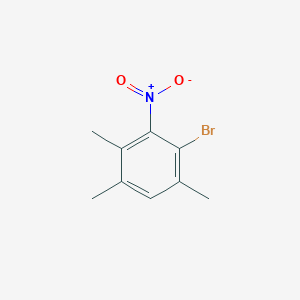
![methyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13472142.png)
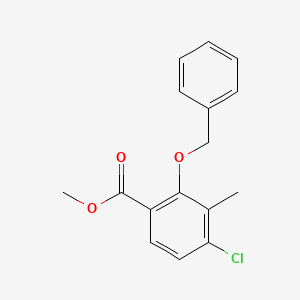
![1-(Tert-butyldimethylsilyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13472152.png)
